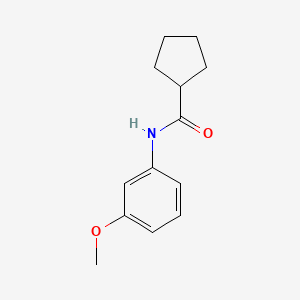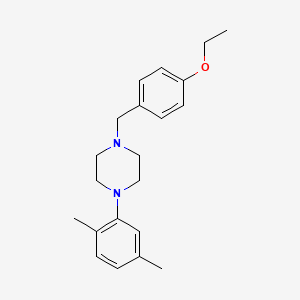![molecular formula C12H10N2O3S B5821160 N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5821160.png)
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide, also known as HTCC, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has shown potential applications in various scientific fields, including drug delivery, tissue engineering, and antimicrobial agents. In drug delivery, N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has been used as a carrier for drugs due to its ability to form stable complexes with various molecules. In tissue engineering, N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has been used as a scaffold material due to its biocompatibility and ability to support cell growth. In antimicrobial agents, N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has shown activity against various bacteria and fungi.
Mechanism of Action
The mechanism of action of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide is not well understood. However, it is believed that N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide interacts with the cell membrane of microorganisms, leading to membrane disruption and cell death. N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has been shown to have low toxicity and is generally well-tolerated in lab experiments. In vitro studies have shown that N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide can induce apoptosis in cancer cells and inhibit the growth of various microorganisms. However, further studies are needed to determine the safety and efficacy of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide in vivo.
Advantages and Limitations for Lab Experiments
One advantage of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide is its ability to form stable complexes with various molecules, making it a promising carrier for drug delivery. Additionally, N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has shown activity against various microorganisms, making it a potential antimicrobial agent. However, one limitation of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide is its relatively complex synthesis method, which may limit its widespread use in lab experiments.
Future Directions
There are several future directions for N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide research, including exploring its potential as a carrier for gene therapy, investigating its activity against viral infections, and optimizing its synthesis method for large-scale production. Additionally, further studies are needed to determine the safety and efficacy of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide in vivo, as well as its potential applications in tissue engineering and other fields.
Synthesis Methods
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide can be synthesized through a multistep process, starting with the reaction of 2-aminophenol with carbon disulfide to form 2-aminothiophenol. This intermediate is then reacted with furfurylamine to form N-{[(2-aminothiophenyl)amino]carbonothioyl}-2-furamide, which is subsequently oxidized to N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide using hydrogen peroxide.
properties
IUPAC Name |
N-[(2-hydroxyphenyl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c15-9-5-2-1-4-8(9)13-12(18)14-11(16)10-6-3-7-17-10/h1-7,15H,(H2,13,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYMBOXLGACDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5821081.png)



![2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5821100.png)

![methyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5821117.png)
![N-(tert-butyl)-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5821120.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5821138.png)
![N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5821139.png)
![3-[(4-chlorophenyl)thio]-N-mesitylpropanamide](/img/structure/B5821148.png)

![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5821173.png)